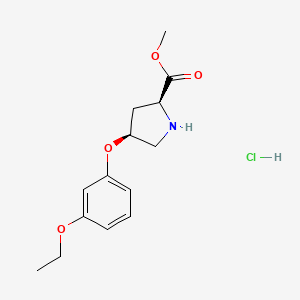Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1820575-62-9
Cat. No.: VC2867913
Molecular Formula: C14H20ClNO4
Molecular Weight: 301.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820575-62-9 |
|---|---|
| Molecular Formula | C14H20ClNO4 |
| Molecular Weight | 301.76 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 |
| Standard InChI Key | PSNFNSMPDZPULA-QNTKWALQSA-N |
| Isomeric SMILES | CCOC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl |
| SMILES | CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |
| Canonical SMILES | CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |
Introduction
Chemical Identity and Structure
Basic Information
Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a crystalline solid with distinct stereochemistry. This compound belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles with various functional group modifications. The specific stereochemistry at positions 2 and 4 (both S configuration) plays a crucial role in its biological activity and chemical reactivity .
Structural Details
The compound consists of a pyrrolidine ring with a methyl carboxylate group at the 2-position and a 3-ethoxyphenoxy group at the 4-position. Both substituents have S stereochemistry, which is explicitly indicated in the nomenclature as (2S,4S). The nitrogen atom of the pyrrolidine ring is protonated and paired with a chloride counterion, forming the hydrochloride salt. The 3-ethoxyphenoxy group contains an ethoxy substituent at the meta position of the phenoxy ring .
Chemical Identifiers
Table 1: Chemical Identifiers for Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate Hydrochloride
| Identifier Type | Value |
|---|---|
| PubChem CID | 75464790 |
| CAS Number | 1820575-62-9 |
| Molecular Formula | C₁₄H₂₀ClNO₄ |
| Molecular Weight | 301.76 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate hydrochloride |
| InChI | InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 |
| InChI Key | PSNFNSMPDZPULA-QNTKWALQSA-N |
| SMILES | CCOC1=CC(=CC=C1)O[C@H]2CC@HC(=O)OC.Cl |
Physical and Chemical Properties
Chemical Structure Visualization
The molecule contains several key functional groups that define its chemical behavior:
-
A pyrrolidine ring with (2S,4S) stereochemistry
-
A methyl carboxylate group at the 2-position
-
A 3-ethoxyphenoxy substituent at the 4-position
-
A protonated nitrogen atom with a chloride counterion
Applications and Research Significance
Synthetic Building Block
As a functionalized pyrrolidine derivative, this compound likely serves as an important synthetic intermediate or building block in the preparation of more complex molecules. The presence of the methyl ester group provides a handle for further functionalization, while the ethoxyphenoxy group can participate in various chemical transformations .
Research Areas
The compound may be relevant to several research areas:
-
Medicinal chemistry and drug discovery
-
Organic synthesis methodology
-
Structure-activity relationship studies
-
Chiral catalysis and asymmetric synthesis
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related compounds appear in the search results, allowing for comparative analysis:
Table 2: Comparison of Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate HCl | C₁₄H₂₀ClNO₄ | 301.76 g/mol | Reference compound |
| Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate | C₁₂H₁₄INO₃ | 347.15 g/mol | Contains 4-iodophenoxy instead of 3-ethoxyphenoxy; free base form |
| Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate | C₁₄H₁₉NO₄ | 265.31 g/mol | Ethoxy group at ortho position; free base form |
| Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate HCl | C₈H₁₆ClNO₃ | 209.67 g/mol | Lacks phenoxy ring; different stereochemistry at position 4 |
| Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate HCl | C₁₄H₂₀ClNO₃ | 285.77 g/mol | Contains dimethylphenoxy instead of ethoxyphenoxy |
Structure-Activity Relationships
The various analogs suggest potential structure-activity relationships:
-
The position of substituents on the phenoxy ring (ortho, meta, para) may influence biological activity
-
The nature of these substituents (ethoxy, methoxy, halogen) likely affects pharmacokinetic properties
-
The stereochemistry at positions 2 and 4 is critical for biological activity, as evidenced by the specific stereochemical designations in the compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume